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For Researchers, Scientists, and Drug Development Professionals

Introduction
2,3-Dihydro-7-azaindole, also known as 7-azaindoline, is a heterocyclic scaffold of significant

interest in medicinal chemistry and drug discovery. Its structural similarity to endogenous

molecules and its potential for diverse chemical modifications make it a valuable building block

for the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic

properties is fundamental for its identification, characterization, and the analysis of its

derivatives.

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2,3-Dihydro-7-azaindole. While specific experimental data for the parent compound is not

readily available in publicly accessible literature, this document outlines the anticipated spectral

characteristics based on its chemical structure and data from analogous compounds.

Furthermore, it details standardized experimental protocols for acquiring high-quality

spectroscopic data.

Spectroscopic Data Summary
The following tables summarize the expected quantitative data for 2,3-Dihydro-7-azaindole
based on its structure and known spectral data of similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 3.1 - 3.4 Triplet 7 - 9

H-3 3.7 - 4.0 Triplet 7 - 9

H-4 7.0 - 7.3 Doublet of doublets 7 - 8, 1 - 2

H-5 6.6 - 6.8 Doublet of doublets 7 - 8, 4 - 5

H-6 7.8 - 8.1 Doublet of doublets 4 - 5, 1 - 2

N-H 5.0 - 7.0 Broad Singlet -

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Atom Chemical Shift (δ, ppm)

C-2 25 - 30

C-3 45 - 50

C-3a 115 - 120

C-4 125 - 130

C-5 110 - 115

C-6 145 - 150

C-7a 155 - 160

Table 3: Predicted Infrared (IR) Spectroscopic Data
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Functional Group Wavenumber (cm⁻¹) Intensity

N-H Stretch 3300 - 3500 Medium, Broad

C-H Stretch (Aromatic) 3000 - 3100 Medium

C-H Stretch (Aliphatic) 2850 - 2960 Medium

C=C Stretch (Aromatic) 1550 - 1620 Medium to Strong

C-N Stretch 1250 - 1350 Medium

N-H Bend 1500 - 1600 Medium

Table 4: Predicted Mass Spectrometry (MS) Data

Ion m/z

[M]+• 120.0687

[M+H]+ 121.0760

Table 5: Predicted UV-Vis Spectroscopic Data

Solvent λmax (nm)

Methanol ~230, ~280

Dichloromethane ~235, ~285

Experimental Protocols
Detailed methodologies for the acquisition of the key spectroscopic data are provided below.

These protocols are intended as a general guide and may require optimization based on the

specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy:
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Sample Preparation: Dissolve approximately 5-10 mg of 2,3-Dihydro-7-azaindole in 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a field

strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and

a relaxation delay of 1-5 seconds.

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and reference

the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters include a 30-45° pulse angle, a larger spectral width than for ¹H, and a

longer relaxation delay (e.g., 2-10 seconds) to ensure quantitative data for all carbon

environments.

Reference the spectrum to the deuterated solvent signal.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-IR Spectroscopy:

Sample Preparation: Place a small amount of solid 2,3-Dihydro-7-azaindole directly onto

the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Data Acquisition:
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Record a background spectrum of the clean, empty ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4

cm⁻¹.

The data is usually presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Electrospray Ionization (ESI) Mass Spectrometry:

Sample Preparation: Prepare a dilute solution of 2,3-Dihydro-7-azaindole (typically 1-10

µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a

small amount of formic acid to promote protonation for positive ion mode.

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a

quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate.

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and

drying gas temperature) to achieve a stable signal.

Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

UV-Vis Spectroscopy
Solution UV-Vis Spectroscopy:

Sample Preparation: Prepare a dilute solution of 2,3-Dihydro-7-azaindole in a UV-

transparent solvent (e.g., methanol, ethanol, or dichloromethane) in a quartz cuvette. The

concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
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Data Acquisition:

Record a baseline spectrum with a cuvette containing the pure solvent.

Record the sample spectrum over a wavelength range of approximately 200-400 nm.

Identify the wavelength(s) of maximum absorbance (λmax).

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a chemical compound like 2,3-Dihydro-7-azaindole.
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Caption: Workflow for Spectroscopic Analysis.
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To cite this document: BenchChem. [Spectroscopic Data of 2,3-Dihydro-7-azaindole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b079068#spectroscopic-data-of-2-3-dihydro-7-
azaindole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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